molecular formula C26H26N2O4S B11418074 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-mesitylacetamide

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-mesitylacetamide

Cat. No.: B11418074
M. Wt: 462.6 g/mol
InChI Key: OKXYWBUHKYXTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-mesitylacetamide is a complex organic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a benzothiazepine core, a mesityl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-mesitylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a carbonyl compound to form the benzothiazepine core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using a phenyl acyl chloride and a Lewis acid catalyst.

    Oxidation: The benzothiazepine core is then oxidized to introduce the dioxido and oxo functionalities. This step typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with mesityl chloride and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the oxo and dioxido groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-mesitylacetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepine Derivatives: Compounds with similar benzothiazepine cores but different substituents.

    Mesitylacetamide Derivatives: Compounds with similar acetamide moieties but different core structures.

Uniqueness

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-mesitylacetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide

InChI

InChI=1S/C26H26N2O4S/c1-17-13-18(2)26(19(3)14-17)27-24(29)16-28-21-11-7-8-12-22(21)33(31,32)23(15-25(28)30)20-9-5-4-6-10-20/h4-14,23H,15-16H2,1-3H3,(H,27,29)

InChI Key

OKXYWBUHKYXTAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.